molecular formula C6H12O4 B11921576 L-erythro-Pentopyranoside, methyl 2-deoxy-

L-erythro-Pentopyranoside, methyl 2-deoxy-

Cat. No.: B11921576
M. Wt: 148.16 g/mol
InChI Key: CYLGOSOYSUHPCY-XSYQQOMZSA-N
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Description

L-erythro-Pentopyranoside, methyl 2-deoxy-: is a chemical compound with the molecular formula C6H12O4. It is a derivative of pentopyranoside, where the hydroxyl group at the second position is replaced by a hydrogen atom, making it a deoxy sugar. This compound is often used in various biochemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-erythro-Pentopyranoside, methyl 2-deoxy- typically involves the glycosylation of a suitable sugar precursor. One common method is the reaction of a protected sugar derivative with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Methanol or a mixture of methanol and water

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes, such as:

    Continuous flow reactors: For better control over reaction conditions and higher yields

    Enzymatic synthesis: Using glycosyltransferases to catalyze the formation of the glycosidic bond

Chemical Reactions Analysis

Types of Reactions: L-erythro-Pentopyranoside, methyl 2-deoxy- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding lactones or acids using oxidizing agents like potassium permanganate

    Reduction: Reduction of the glycosidic bond to form alditols using reducing agents like sodium borohydride

    Substitution: Nucleophilic substitution reactions at the anomeric carbon

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles such as thiols or amines in the presence of a base

Major Products Formed:

    Oxidation: Lactones or carboxylic acids

    Reduction: Alditols

    Substitution: Thioglycosides or aminoglycosides

Scientific Research Applications

L-erythro-Pentopyranoside, methyl 2-deoxy- is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex carbohydrates and glycosides

    Biology: In studies of carbohydrate metabolism and enzyme specificity

    Medicine: As a potential therapeutic agent or as a precursor for drug synthesis

    Industry: In the production of biodegradable polymers and as a stabilizer in various formulations

Mechanism of Action

The mechanism of action of L-erythro-Pentopyranoside, methyl 2-deoxy- involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for glycosidases and glycosyltransferases, affecting the metabolism and function of carbohydrates. The molecular targets and pathways involved include:

    Glycosidases: Enzymes that hydrolyze glycosidic bonds

    Glycosyltransferases: Enzymes that catalyze the transfer of sugar moieties to acceptor molecules

Comparison with Similar Compounds

L-erythro-Pentopyranoside, methyl 2-deoxy- can be compared with other similar compounds, such as:

    Methyl 2-deoxy-D-ribopyranoside: Another deoxy sugar with similar structural properties but different stereochemistry

    Methyl 2-deoxy-β-L-erythro-pentopyranoside: A stereoisomer with different biological activity

Uniqueness:

    L-erythro-Pentopyranoside, methyl 2-deoxy-: is unique due to its specific stereochemistry and the absence of a hydroxyl group at the second position, which imparts distinct chemical and biological properties.

Conclusion

L-erythro-Pentopyranoside, methyl 2-deoxy- is a versatile compound with significant applications in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool for studying carbohydrate chemistry and developing new therapeutic agents.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(3S,4R)-6-methoxyoxane-3,4-diol

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m1/s1

InChI Key

CYLGOSOYSUHPCY-XSYQQOMZSA-N

Isomeric SMILES

COC1C[C@H]([C@H](CO1)O)O

Canonical SMILES

COC1CC(C(CO1)O)O

Origin of Product

United States

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